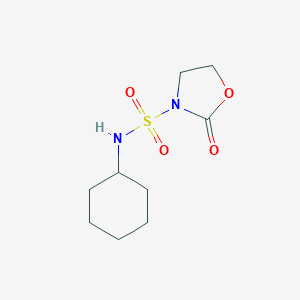

N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE

Beschreibung

BenchChem offers high-quality N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-oxo-1,3-oxazolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c12-9-11(6-7-15-9)16(13,14)10-8-4-2-1-3-5-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIZDHJUJCHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151593 | |

| Record name | 3-Oxazolidinesulfonamide, N-cyclohexyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116943-65-8 | |

| Record name | 3-Oxazolidinesulfonamide, N-cyclohexyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116943658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxazolidinesulfonamide, N-cyclohexyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to N-cyclohexyl-2-oxooxazolidine-3-sulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The described methodology leverages readily available starting materials and well-established chemical transformations, ensuring high yield and purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and safety considerations. The synthesis is centered around the key reaction between 2-oxooxazolidine-3-sulfonyl chloride and cyclohexylamine, a classic example of sulfonamide bond formation.

Introduction: The Significance of the Oxazolidinone-Sulfonamide Scaffold

The convergence of oxazolidinone and sulfonamide moieties within a single molecular framework has garnered significant attention in the field of medicinal chemistry. Oxazolidinones are a critical class of synthetic antibacterial agents, with linezolid being a prominent example used to combat multidrug-resistant Gram-positive infections.[1][2][3] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a valuable tool against resistant strains.[4] On the other hand, the sulfonamide group is a ubiquitous pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[5] The combination of these two pharmacophores in N-cyclohexyl-2-oxooxazolidine-3-sulfonamide presents a promising scaffold for the development of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, N-cyclohexyl-2-oxooxazolidine-3-sulfonamide (1), points to a straightforward disconnection of the sulfur-nitrogen bond. This reveals two key synthons: an electrophilic 2-oxooxazolidine-3-sulfonyl moiety and a nucleophilic cyclohexylamine. This disconnection strategy is based on the well-established reactivity of sulfonyl chlorides with primary amines to form stable sulfonamide linkages.[6]

The forward synthesis, therefore, involves the reaction of a suitable 2-oxooxazolidine-3-sulfonyl chloride precursor (2) with cyclohexylamine (3). The commercial availability of 2-oxooxazolidine-3-sulfonyl chloride simplifies the synthetic process significantly, making it an attractive and efficient route for laboratory-scale synthesis.[7]

Caption: Retrosynthetic analysis of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide from commercially available starting materials.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |

| 2-Oxooxazolidine-3-sulfonyl chloride | 710286-63-8 | 185.59 | Commercial | >95% |

| Cyclohexylamine | 108-91-8 | 99.17 | Commercial | >99% |

| Triethylamine (Et3N) | 121-44-8 | 101.19 | Commercial | >99% |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Commercial | >99.8% |

| Hydrochloric acid (HCl), 1 M aqueous | 7647-01-0 | 36.46 | Commercial | 1 M |

| Saturated aqueous sodium bicarbonate (NaHCO3) | 144-55-8 | 84.01 | Prepared in-house | - |

| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | Prepared in-house | - |

| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | Commercial | - |

Reaction Scheme

Caption: Synthesis of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-oxooxazolidine-3-sulfonyl chloride (1.86 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask and stir the mixture at room temperature until the sulfonyl chloride is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of cyclohexylamine (1.09 g, 11.0 mmol, 1.1 equivalents) and triethylamine (1.52 mL, 11.0 mmol, 1.1 equivalents) in anhydrous DCM (10 mL).

-

Reaction: Add the cyclohexylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Warming and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 1 M aqueous HCl (20 mL) and stir for 5 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure N-cyclohexyl-2-oxooxazolidine-3-sulfonamide as a solid.

Mechanistic Insights

The formation of the sulfonamide bond proceeds through a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product side.

Sources

- 1. Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazolidinones: new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazolidinones: a novel class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to N-Cyclohexyl-2-oxooxazolidine-3-sulfonamide (CAS No. 116943-65-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-2-oxooxazolidine-3-sulfonamide, identified by CAS number 116943-65-8, is a specialized chemical entity of significant interest within the pharmaceutical and fine chemical industries. Structurally, it incorporates a cyclohexyl moiety, an oxazolidinone ring, and a sulfonamide linkage. This unique combination of functional groups, particularly the chiral oxazolidinone core, positions it as a valuable tool in asymmetric synthesis—a cornerstone of modern drug development. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most critically, its application as a chiral auxiliary in stereoselective transformations, thereby offering a roadmap for its effective utilization in the synthesis of complex, enantiomerically pure molecules.

Introduction: The Significance of Chiral Scaffolds in Drug Discovery

The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the therapeutic efficacy and safety of a drug molecule are often intrinsically linked to its stereochemistry. The synthesis of single-enantiomer pharmaceuticals is, therefore, a paramount objective in drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, enabling chemists to control the stereochemical outcome of a reaction to produce a desired enantiomer in high purity.

The oxazolidinone scaffold, popularized by Evans, has proven to be one of the most reliable and versatile classes of chiral auxiliaries. N-cyclohexyl-2-oxooxazolidine-3-sulfonamide belongs to a related class of sulfonamide-based chiral auxiliaries, which leverage the rigid, predictable conformation of the oxazolidinone ring to induce facial selectivity in a variety of chemical transformations. The cyclohexyl group attached to the sulfonamide nitrogen likely plays a role in modulating the steric environment around the reactive center, thereby influencing the degree of stereocontrol.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective application. While comprehensive experimental data for N-cyclohexyl-2-oxooxazolidine-3-sulfonamide is not extensively published in peer-reviewed literature, its fundamental characteristics can be derived from its chemical structure and data available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 116943-65-8 | |

| Molecular Formula | C₉H₁₆N₂O₄S | |

| Molecular Weight | 248.3 g/mol | |

| Predicted LogP | -0.0778 | |

| Predicted TPSA | 63.68 Ų | |

| Predicted H-Bond Acceptors | 4 | |

| Predicted H-Bond Donors | 0 | |

| Predicted Rotatable Bonds | 1 |

Note: LogP, TPSA, and other predicted properties are computational estimates and should be used as a guide.

Synthesis of N-Cyclohexyl-2-oxooxazolidine-3-sulfonamide: A Proposed Pathway

Synthesis of 2-Oxooxazolidine-3-sulfonyl Chloride (CAS No. 710286-63-8)

The precursor, 2-oxooxazolidine-3-sulfonyl chloride, is commercially available, which simplifies the overall synthesis.[1] For researchers interested in its de novo synthesis, a common method for preparing sulfonyl chlorides is through the oxidative chlorination of a corresponding thiol or sulfonic acid salt.[2][3]

Reaction of 2-Oxooxazolidine-3-sulfonyl Chloride with Cyclohexylamine

The formation of the sulfonamide bond is typically a robust and high-yielding reaction. The proposed synthesis involves the nucleophilic attack of cyclohexylamine on the electrophilic sulfur atom of 2-oxooxazolidine-3-sulfonyl chloride.

Diagram of Proposed Synthesis:

Caption: Proposed synthetic pathway to N-cyclohexyl-2-oxooxazolidine-3-sulfonamide.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-oxooxazolidine-3-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C under an inert atmosphere (e.g., nitrogen, argon), add a non-nucleophilic base such as triethylamine (1.1 eq).

-

Addition of Amine: Slowly add cyclohexylamine (1.05 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified period (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) and extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure N-cyclohexyl-2-oxooxazolidine-3-sulfonamide.

This is a generalized, hypothetical protocol and would require optimization for specific reaction conditions.

Application in Asymmetric Synthesis: A Powerful Chiral Auxiliary

The primary utility of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide in drug development lies in its role as a chiral auxiliary. The oxazolidinone ring system is known to provide a rigid and predictable steric environment, which can effectively shield one face of a prochiral enolate, directing the approach of an electrophile to the opposite face. This results in the formation of a new stereocenter with high diastereoselectivity.

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary:

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

Asymmetric Alkylation Reactions

N-acyl oxazolidinones are widely employed as effective chiral auxiliaries for the asymmetric alkylation of enolates.[3] The N-cyclohexyl-2-oxooxazolidine-3-sulfonamide would first be acylated to introduce the desired prochiral substrate. Subsequent deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) would generate a chiral enolate. The steric bulk of the cyclohexyl group and the oxazolidinone ring would then direct the approach of an alkylating agent, leading to the formation of a new stereocenter with high diastereoselectivity.

Asymmetric Aldol Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction. When mediated by a chiral auxiliary such as an N-acyl oxazolidinone, it can be rendered highly stereoselective.[4] The formation of a boron or titanium enolate from the acylated N-cyclohexyl-2-oxooxazolidine-3-sulfonamide, followed by reaction with an aldehyde, would proceed through a well-defined Zimmerman-Traxler-like transition state, resulting in the formation of two new stereocenters with excellent control over both relative and absolute stereochemistry.

Asymmetric Diels-Alder Reactions

Chiral oxazolidinone-derived dienophiles have been successfully used in asymmetric Diels-Alder reactions.[5] By attaching an α,β-unsaturated acyl group to the N-cyclohexyl-2-oxooxazolidine-3-sulfonamide, a chiral dienophile can be generated. In the presence of a Lewis acid catalyst, this dienophile can react with a diene to produce a cycloadduct with high diastereoselectivity.

Potential Biological Activity

While the primary application of this compound is as a synthetic intermediate, the sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6] The N-acylsulfonamide moiety, in particular, is of growing interest in medicinal chemistry due to its favorable physicochemical properties.[7][8] It is conceivable that N-cyclohexyl-2-oxooxazolidine-3-sulfonamide or its derivatives could exhibit some inherent biological activity, although this has not been reported in the literature surveyed.

Safety and Handling

Detailed safety information for N-cyclohexyl-2-oxooxazolidine-3-sulfonamide is not widely available. However, based on the functional groups present and general laboratory safety practices, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For related compounds like N-Cyclohexyl-2-benzothiazolesulfenamide, safety data sheets indicate potential for skin sensitization and toxicity to aquatic life.[9][10][11] Similar precautions should be considered for the title compound until specific data is available.

Conclusion

N-cyclohexyl-2-oxooxazolidine-3-sulfonamide is a valuable, albeit specialized, tool for the modern synthetic chemist, particularly those engaged in drug discovery and development. Its primary utility as a chiral auxiliary in a range of asymmetric transformations allows for the stereocontrolled synthesis of complex, enantiomerically pure molecules. While detailed experimental protocols for its synthesis and application are not yet widespread in the public domain, its logical synthetic pathway and the well-established precedent for the use of related oxazolidinone-based auxiliaries provide a strong foundation for its successful implementation in research and development settings. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like N-cyclohexyl-2-oxooxazolidine-3-sulfonamide is set to increase.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (n.d.). Synthesis of sulfonyl chlorides. Organic Chemistry Portal. Retrieved from [Link]

- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(77), 73783-73812.

- Lefranc, J., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. MedChemComm, 14(5), 895-903.

- Bernabeu, M. C., Chinchilla, R., Falvello, L. R., & Nájera, C. (2001). Asymmetric Diels–Alder reactions of optically active oxazolidinone-derived vinylsulfonamides. Tetrahedron: Asymmetry, 12(13), 1811–1815.

- Arshad, N., et al. (2009). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3165.

-

Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

- Lee, S., et al. (2012). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 17(9), 10834-10844.

-

A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. (n.d.). ResearchGate. Retrieved from [Link]

- Foley, D. J., & O'Duill, M. L. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Medicinal Chemistry, 14(1), 21-41.

-

Angene Chemical. (2025, February 17). Safety Data Sheet: N-Cyclohexyl-2-benzothiazolesulfenamide. Retrieved from [Link]

-

Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 153012-65-8: 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]… [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. angenechemical.com [angenechemical.com]

The Convergence of Pharmacophores: A Technical Guide to the Discovery and Synthesis of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the scientific rationale, historical context, and synthetic pathways leading to the conception of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide. This molecule represents a compelling example of pharmacophore hybridization, a strategic approach in medicinal chemistry that combines two distinct, biologically active structural motifs to create novel therapeutic agents with potentially enhanced or unique properties. In this case, the venerable sulfonamide, a cornerstone of early antibacterial therapy, is merged with the more recent and potent oxazolidinone class of antibiotics.

Part 1: A Tale of Two Pharmacophores: Historical and Scientific Context

The journey to N-cyclohexyl-2-oxooxazolidine-3-sulfonamide begins with an appreciation of its constituent parts, each with a rich history of discovery and therapeutic application.

The Sulfonamides: A Nobel Prize-Winning Legacy

The era of chemotherapy was arguably ushered in by the discovery of sulfonamides. In the 1930s, Gerhard Domagk, a researcher at Bayer, discovered that a red dye named Prontosil possessed remarkable antibacterial activity in vivo.[1] It was later elucidated that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. This discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, unveiled a new paradigm in treating bacterial infections and led to the development of a vast library of sulfa drugs.[1]

The mechanism of action of sulfonamides lies in their structural mimicry of para-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate synthase, sulfonamides halt bacterial growth, exerting a bacteriostatic effect.

The Oxazolidinones: A Modern Answer to Resistant Pathogens

The oxazolidinones are a much more recent addition to the antibiotic arsenal, representing a new class of synthetic antibacterial agents.[2][3] Their development in the late 20th century was spurred by the urgent need for novel drugs to combat the rise of multidrug-resistant Gram-positive bacteria. The first member of this class to be approved for clinical use in 2000 was Linezolid.[2]

Oxazolidinones exhibit a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] This novel target distinguishes them from other protein synthesis inhibitors and contributes to their effectiveness against resistant strains.

The Rationale for Hybridization

The conceptualization of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide stems from the logical progression of medicinal chemistry: the strategic combination of known pharmacophores. The intent behind such a molecular marriage is multifaceted:

-

Synergistic or Enhanced Activity: Combining two antibacterial moieties could lead to a broader spectrum of activity or enhanced potency against specific pathogens.

-

Overcoming Resistance: A hybrid molecule might circumvent existing resistance mechanisms that affect either of the parent drug classes.

-

Modulation of Physicochemical Properties: The addition of the N-cyclohexylsulfonamide group to an oxazolidinone core can significantly alter properties such as solubility, lipophilicity, and metabolic stability, potentially leading to an improved pharmacokinetic profile.

Part 2: De Novo Synthesis: A Plausible Experimental Pathway

While a specific, documented discovery and history of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide are not prominent in the scientific literature, a plausible and scientifically sound synthetic route can be devised based on established methodologies for the synthesis of related oxazolidinone-sulfonamide derivatives.[4] The following protocol outlines a logical, multi-step synthesis.

Synthetic Strategy Overview

The proposed synthesis involves two key stages: the formation of the core 2-oxooxazolidinone ring and the subsequent sulfonylation at the nitrogen atom.

Caption: A conceptual workflow for the synthesis of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide.

Experimental Protocols

Step 1: Synthesis of 2-Oxooxazolidinone

The formation of the 2-oxooxazolidinone ring is a well-established transformation, typically proceeding from a corresponding amino alcohol.

-

Materials:

-

2-Aminoethanol

-

Triphosgene (as a safer alternative to phosgene)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a stirred solution of 2-aminoethanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of triphosgene (0.4 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-oxooxazolidinone.

-

Step 2: Synthesis of N-Cyclohexylsulfamoyl Chloride

This intermediate is the sulfonating agent required for the final step.

-

Materials:

-

Cyclohexylamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve cyclohexylamine (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfuryl chloride (1.1 eq) dropwise with vigorous stirring. A white precipitate will form.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Filter the reaction mixture to remove the cyclohexylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure to yield crude N-cyclohexylsulfamoyl chloride, which can be used in the next step without further purification.

-

Step 3: Synthesis of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide

This final step involves the coupling of the oxazolidinone core with the sulfamoyl chloride.

-

Materials:

-

2-Oxooxazolidinone (from Step 1)

-

N-Cyclohexylsulfamoyl chloride (from Step 2)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-oxooxazolidinone (1.0 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of N-cyclohexylsulfamoyl chloride (1.1 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-cyclohexyl-2-oxooxazolidine-3-sulfonamide.

-

Summary of Synthetic Data (Illustrative)

| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |

| 1 | 2-Aminoethanol, Triphosgene | 2-Oxooxazolidinone | 85-95 | >98 | ¹H NMR, ¹³C NMR |

| 2 | Cyclohexylamine, Sulfuryl chloride | N-Cyclohexylsulfamoyl Chloride | 70-80 | ~90 (crude) | Used directly |

| 3 | 2-Oxooxazolidinone, N-Cyclohexylsulfamoyl Chloride | N-cyclohexyl-2-oxooxazolidine-3-sulfonamide | 60-75 | >99 | ¹H NMR, ¹³C NMR, HRMS |

Part 3: Future Perspectives and Conclusion

The synthesis of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide exemplifies a rational approach to drug design, leveraging the established knowledge of successful pharmacophores. While the specific biological activity profile of this particular compound would require extensive in vitro and in vivo evaluation, its chemical architecture suggests a promising starting point for the discovery of novel antibacterial agents.[4] Further derivatization of the cyclohexyl ring or the oxazolidinone core could lead to a library of compounds with modulated activities and pharmacokinetic properties. This technical guide provides a foundational understanding of the historical context and a practical synthetic framework for the exploration of this intriguing class of hybrid molecules.

References

-

Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis of Substituted N-aryl-N-Sulfamoyloxazolidin-2-ones with Potential Antibacterial Activity. ResearchGate. Available at: [Link]

-

Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. PubMed Central. Available at: [Link]

-

Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKAT USA, Inc. Available at: [Link]

-

Synthesis, biological evaluation of new oxazolidino-sulfonamides as potential antimicrobial agents. PubMed. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PubMed Central. Available at: [Link]

-

Synthesis and antibacterial activity of oxazolidinone containing sulphonyl group. PubMed. Available at: [Link]

-

Synthesis of some sulfa drug derivatives as antibacterial agents. ResearchGate. Available at: [Link]

-

Synthetic methodology for the preparation of N-hydroxysulfamides. PubMed Central. Available at: [Link]

-

Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. PubMed Central. Available at: [Link]

-

Prelab 6 Cyclohexyl Chloride. Scribd. Available at: [Link]

-

Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate. Available at: [Link]

- General preparation method of sulfonyl chloride. Google Patents.

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. Available at: [Link]

-

Antibiotic. Wikipedia. Available at: [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. Available at: [Link]

-

Current Updates on Oxazolidinone and Its Significance. PubMed Central. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation of new oxazolidino-sulfonamides as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-2-oxooxazolidine-3-sulfonamide, a molecule integrating a bulky, lipophilic cyclohexyl ring with a polar oxazolidinone-sulfonamide core, presents a unique case study in pharmaceutical solubility. As a member of the sulfonamide class of compounds, it holds potential for a range of biological activities.[1] However, its developability into a viable therapeutic agent is intrinsically linked to its solubility, a critical physicochemical property that governs dissolution, absorption, and ultimately, bioavailability. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of the solubility of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide, blending theoretical predictions with established experimental protocols to offer a robust framework for its characterization.

Physicochemical Properties of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. While experimental data for N-cyclohexyl-2-oxooxazolidine-3-sulfonamide is not extensively available in public literature, we can compile known and predicted values to build a foundational profile.

| Property | Value | Source |

| CAS Number | 116943-65-8 | [2] |

| Molecular Formula | C9H16N2O4S | [2][] |

| Molecular Weight | 248.3 g/mol | |

| Boiling Point | 367.8°C at 760mmHg (Predicted) | [] |

| Density | 1.39 g/cm³ (Predicted) | [] |

| Melting Point | Not available | - |

| logP | Not available (Predicted to be moderately lipophilic) | - |

Theoretical Solubility Profile

Based on its molecular structure, we can infer the likely solubility behavior of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide across a spectrum of solvents, guided by the principle of "like dissolves like."

Aqueous Solubility

The molecule's aqueous solubility is expected to be low. The large, non-polar cyclohexyl group will dominate, leading to unfavorable interactions with the highly polar, hydrogen-bonded network of water. While the sulfonamide and oxazolidinone moieties contain polar carbonyl and sulfonyl groups capable of acting as hydrogen bond acceptors, their influence is likely outweighed by the hydrophobic character of the rest of the molecule.

The pH of the aqueous medium is anticipated to have a significant impact on the solubility of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide. The sulfonamide group is weakly acidic, and at pH values above its pKa, it will deprotonate to form a more soluble anionic species.

Organic Solvent Solubility

The solubility in organic solvents is predicted to be considerably higher than in water. A range of solvents can be considered:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents are likely to be effective at solvating N-cyclohexyl-2-oxooxazolidine-3-sulfonamide. Their polarity can interact favorably with the polar functionalities of the molecule, while their organic nature can accommodate the cyclohexyl group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are also expected to be reasonably good solvents. They can engage in hydrogen bonding with the sulfonamide and carbonyl groups.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility in these solvents is predicted to be lower than in polar organic solvents. While the cyclohexyl group will have favorable interactions, the polar core of the molecule will be poorly solvated.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, experimental determination is essential. Two primary methods are employed in drug discovery and development: thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under given conditions.

Protocol:

-

Preparation: Add an excess amount of solid N-cyclohexyl-2-oxooxazolidine-3-sulfonamide to a series of vials containing the desired solvents (e.g., phosphate-buffered saline at various pH values, a selection of organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Separation: Separate the saturated solution from the excess solid. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

-

Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is then calculated and expressed in units such as µg/mL or mM.

Causality Behind the Protocol: The long incubation time allows the system to reach a state of thermodynamic equilibrium between the solid and dissolved compound, providing a highly reliable and reproducible solubility value.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide in 100% DMSO (e.g., 10 mM).

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.

-

Incubation and Precipitation: Shake the microplate for a short period (e.g., 1-2 hours) at a controlled temperature. If the compound's solubility in the final mixed solvent is exceeded, it will precipitate out.

-

Analysis: Analyze the plate using a nephelometric or turbidimetric plate reader to detect the precipitated compound. Alternatively, the samples can be filtered, and the concentration in the filtrate determined by HPLC-UV or LC-MS/MS.

-

Determination: The kinetic solubility is the concentration at which precipitation is first observed.

Causality Behind the Protocol: This method mimics the scenario where a compound is introduced into an aqueous environment from an organic solvent, which is relevant for many in vitro assays. It is faster than the thermodynamic assay but may overestimate solubility as it starts from a molecularly dissolved state.

Factors Influencing Solubility

The solubility of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide is not a fixed value but is influenced by several interconnected factors.

Caption: Key factors influencing the solubility of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide.

-

pH: As previously mentioned, the ionization of the weakly acidic sulfonamide group at higher pH will increase aqueous solubility.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.

-

Solid-State Form (Polymorphism): The crystalline form of the compound can significantly impact solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. An amorphous form will generally be more soluble than a crystalline form.

-

Solvent Composition: The choice of solvent and the use of co-solvents can dramatically alter solubility by modifying the polarity and hydrogen bonding characteristics of the medium.

Conclusion

While specific experimental solubility data for N-cyclohexyl-2-oxooxazolidine-3-sulfonamide remains to be published, a comprehensive understanding of its molecular structure and the established principles of solubility provide a strong basis for its characterization. This guide outlines the predicted solubility profile, rooted in its physicochemical properties, and provides detailed, field-proven protocols for its experimental determination. For drug development professionals, a thorough investigation of its thermodynamic and kinetic solubility, along with an understanding of how factors like pH and solid-state form influence this property, will be paramount in advancing this compound through the development pipeline.

References

-

PubMed. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

National Center for Biotechnology Information. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

Der Pharma Chemica. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. [Link]

-

PubChem. Cyclohexyl(methyl)sulfamic acid. [Link]

-

Cheméo. Chemical Properties of N-cyclohexyl-2-benzothiazole sulfonamide (CAS 16170-33-5). [Link]

-

Wikipedia. Sulfonamide. [Link]

-

PubChem. 3-chloro-N-cyclohexyl-N-[(6-oxo-5H-[4]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-benzothiophene-2-carboxamide. [Link]

-

PubChem. N,N-dicyclohexyl-2-benzothiazolesulfenamide. [Link]

-

PubChem. Accelerator CZ. [Link]

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE | 116943-65-8 [sigmaaldrich.com]

- 4. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to N-cyclohexyl-2-oxooxazolidine-3-sulfonamide: Sourcing, Quality Control, and Application Context

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Scaffold in Medicinal Chemistry

N-cyclohexyl-2-oxooxazolidine-3-sulfonamide (CAS No. 116943-65-8) is a heterocyclic compound featuring a sulfonamide functional group. The sulfonamide scaffold is a cornerstone in modern drug discovery, having given rise to a multitude of FDA-approved therapeutics for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][2] The historical significance of this moiety, dating back to the discovery of Prontosil in the 1930s, has cemented its role as a privileged structure in medicinal chemistry.[1][2][3]

This guide provides an in-depth technical overview of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide, focusing on its commercial availability, essential quality control protocols, and its potential utility as a building block in drug development programs. While not a widely manufactured commodity, its unique structural combination of a cyclohexyl group and an oxooxazolidine sulfonamide makes it a compound of interest for creating novel chemical entities.

Compound Profile:

-

IUPAC Name: N-cyclohexyl-2-oxo-1,3-oxazolidine-3-sulfonamide

-

CAS Number: 116943-65-8[4]

-

Molecular Formula: C₉H₁₆N₂O₄S[4]

-

Molecular Weight: 248.3 g/mol [4]

-

Chemical Structure: (Image generated for illustrative purposes)

Part 1: Commercial Availability and Strategic Sourcing

N-cyclohexyl-2-oxooxazolidine-3-sulfonamide is primarily available as a research chemical, typically supplied in small quantities for discovery and early-stage development activities. It is crucial to distinguish this compound from the similarly named but structurally different and more common industrial chemical, N-Cyclohexyl-2-benzothiazolylsulfenamide (CAS 95-33-0), which is a rubber vulcanization accelerator.[5][6][7][8]

Procurement of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide is concentrated among specialized chemical suppliers that cater to the research and development sector. The table below summarizes representative commercial sources.

Table 1: Commercial Suppliers of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide (CAS 116943-65-8)

| Supplier | Product Number | Purity | Available Quantities |

| BOC Sciences | Not specified | >95% | Inquiry-based |

| AK Scientific | 7034CJ | Not specified | 250mg |

| American Custom Chemicals Corp. | CHM0993229 | 95.00% | 5mg |

| Crysdot | CD11342618 | >95% | 1g |

| TRC | C992610 | Not specified | 10mg |

Note: Availability and specifications are subject to change. Researchers should always verify details directly with the supplier before procurement.[4][]

The limited number of suppliers and small-scale packaging underscore the compound's status as a niche, non-commodity chemical. For drug development professionals, this implies that scaling up supply for later-stage preclinical or clinical studies would likely require a custom synthesis engagement with a contract research organization (CRO) or contract development and manufacturing organization (CDMO).

Part 2: Scientific Integrity: A Framework for Quality & Purity Validation

Given that some suppliers may not provide extensive analytical data for rare chemicals, independent quality control is a non-negotiable step to ensure the integrity of experimental results.[10] The identity and purity of a received batch of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide must be rigorously verified.

Logical Workflow for Incoming Material Validation

The following diagram outlines a self-validating workflow for qualifying a new batch of the compound. This systematic approach ensures that the material meets the necessary specifications before its incorporation into screening or synthetic campaigns.

Caption: A typical quality control workflow for a research chemical.

Experimental Protocol: Purity Determination by HPLC

This protocol provides a standardized method for assessing the purity of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide.

Objective: To quantify the purity of the compound and identify any potential impurities.

Materials & Instrumentation:

-

N-cyclohexyl-2-oxooxazolidine-3-sulfonamide sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 0.1 mg/mL for analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the compound)

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to N-cyclohexyl-2-oxooxazolidine-3-sulfonamide.

-

Purity is reported as the area % of the main peak relative to the total area of all peaks.

-

Trustworthiness Check: The system suitability should be verified by multiple injections of a standard to ensure consistent retention times and peak areas. The presence of significant secondary peaks would warrant further investigation by mass spectrometry (LC-MS) to identify potential impurities, such as starting materials or by-products from the synthesis.

Part 3: Synthesis Context and Potential Applications

Plausible Synthetic Pathway

While specific manufacturing processes for this compound are not publicly disclosed, a logical and chemically sound synthetic route can be postulated based on established sulfonamide chemistry. This provides insight into potential impurities and informs quality control strategies. A likely approach involves the reaction of a sulfonyl chloride precursor with cyclohexylamine.

Caption: A plausible synthetic route for the target compound.

This proposed synthesis highlights that potential impurities could include unreacted starting materials or the hydrochloride salt of the base.

Role in Drug Discovery

The true value of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide for researchers lies in its potential as a scaffold or building block. The sulfonamide group is a versatile pharmacophore known to engage in critical hydrogen bonding interactions with various biological targets.[1][2] Its incorporation into drug candidates has been a successful strategy for decades.[3][11]

Researchers can leverage this compound in several ways:

-

Fragment-Based Screening: The molecule can be used in fragment-based lead discovery (FBLD) campaigns to identify new binding modes within a target protein.

-

Scaffold for Library Synthesis: The core structure can be elaborated upon. For instance, the cyclohexyl ring offers a vector for further functionalization to explore the structure-activity relationship (SAR) of a new chemical series.

-

Precursor to Biologically Active Compounds: It may serve as a precursor for more complex heterocyclic systems, a strategy often employed in the synthesis of novel therapeutic agents.[12]

References

-

N-Cyclohexyl-2-benzothiazolylsulfenamide, 500g, Each - CP Lab Safety. [Link]

-

FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - MDPI. [Link]

-

2-Benzothiazolesulfenamide,N-cyclohexyl- MSDS CasNo.95-33-0 - LookChem. [Link]

-

Safety Data Sheet - Chemotechnique Diagnostics. [Link]

-

N-Cyclohexyl-N-propylbenzenesulfonamide - PMC - NIH. [Link]

-

Chemical Properties of N-cyclohexyl-2-benzothiazole sulfonamide (CAS 16170-33-5). [Link]

- US3055909A - Preparation of n-cyclohexyl-2-benzothiazole sulfenamide - Google P

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. [Link]

- CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide - Google P

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openaccesspub.org [openaccesspub.org]

- 4. N-cyclohexyl-2-oxooxazolidine-3-sulfonaMide | 116943-65-8 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. N-Cyclohexyl-2-benzothiazolylsulfenamide | 95-33-0 | TCI AMERICA [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-Cyclohexyl-2-benzothiazolylsulfenamide | 95-33-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. N-CYCLOHEXYL-2-OXO-1-IMIDAZOLIDINECARBOXAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. N-Cyclohexyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cyclohexyl-2-oxooxazolidine-3-sulfonamide as a Chiral Directing Group

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for robust and predictable stereochemical control is paramount. Chiral auxiliaries represent a cornerstone strategy in this endeavor, enabling the diastereoselective transformation of prochiral substrates. This technical guide provides a comprehensive exploration of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide, a powerful yet perhaps underutilized chiral directing group. We will delve into its structural attributes, mechanistic underpinnings, and diverse applications in key carbon-carbon bond-forming reactions. This document is intended to serve as a practical resource for researchers in organic synthesis, offering not only theoretical insights but also actionable experimental protocols and comparative data to facilitate its successful implementation in the laboratory.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

The synthesis of single-enantiomer pharmaceutical agents and complex natural products necessitates precise control over stereochemistry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate, directing the stereochemical course of a reaction before being subsequently removed.[1][2] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, exert a high degree of stereocontrol, and be removable under mild conditions without affecting the newly formed stereocenter.[1]

While Evans' oxazolidinones are arguably the most well-known class of chiral auxiliaries, a diverse array of alternatives have been developed, each with unique advantages.[3] Among these are sulfur-containing auxiliaries, which have demonstrated superior performance in certain transformations.[3][4] N-cyclohexyl-2-oxooxazolidine-3-sulfonamide belongs to the sultam class of chiral auxiliaries, which are noted for their high crystallinity and robust stereodirecting capabilities.

Structural Features and Synthesis of the Directing Group

N-cyclohexyl-2-oxooxazolidine-3-sulfonamide possesses a rigid heterocyclic framework that effectively shields one face of the enolate derived from its N-acyl derivative. The bulky cyclohexyl group further enhances this steric blockade, leading to highly predictable diastereoselective reactions.

The synthesis of the parent chiral auxiliary is not detailed in the provided search results, but the attachment of the acyl group to the sulfonamide nitrogen is a critical step for its application. The N-acylation of sulfonamides can be achieved through various methods, most commonly by reacting the sulfonamide with an acid anhydride or acid chloride in the presence of a base.[5] Alternative methods include the use of N-acylbenzotriazoles, which can be advantageous when the corresponding acid chlorides are difficult to prepare or handle.[6]

Caption: General scheme for the N-acylation of the chiral auxiliary.

Mechanism of Stereodirection: The Chelate-Controlled Transition State

The stereodirecting power of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide stems from the formation of a rigid, chelated transition state upon enolization. The Lewis acidic metal center (e.g., from LDA, Bu₂BOTf) coordinates to both the carbonyl oxygen of the acyl group and one of the sulfonyl oxygens. This chelation, combined with the steric hindrance from the cyclohexyl group, forces the enolate to adopt a specific conformation. Consequently, the electrophile approaches from the less hindered face, leading to a high degree of diastereoselectivity.

Caption: Simplified workflow of a diastereoselective reaction.

Applications in Asymmetric Synthesis

N-cyclohexyl-2-oxooxazolidine-3-sulfonamide has proven to be a versatile tool for a range of asymmetric transformations.

Diastereoselective Alkylation

The alkylation of enolates derived from N-acyl-N-cyclohexyl-2-oxooxazolidine-3-sulfonamides proceeds with high diastereoselectivity.[1] This method is instrumental in the synthesis of chiral carboxylic acid derivatives and α-substituted amino acids.[1] A general protocol involves the formation of a lithium enolate using a strong base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of an alkyl halide.

Experimental Protocol: Diastereoselective Alkylation

-

To a solution of the N-acyl-N-cyclohexyl-2-oxooxazolidine-3-sulfonamide (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 equiv) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

Asymmetric Aldol Reactions

Aldol reactions are among the most powerful C-C bond-forming reactions in organic synthesis. The use of chiral auxiliaries allows for the diastereoselective synthesis of β-hydroxy carbonyl compounds. While the provided search results highlight the use of other oxazolidinone-type auxiliaries in aldol reactions, the principles are transferable.[4][7] The formation of a boron or titanium enolate is common, followed by reaction with an aldehyde. The geometry of the enolate (Z or E) and the nature of the Lewis acid play a crucial role in determining the stereochemical outcome (syn or anti).

| Auxiliary System | Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Evans' Oxazolidinone | Bu₂BOTf | Benzaldehyde | >99:1 | 95 |

| Thiazolidinethione | TiCl₄ / Sparteine | Isobutyraldehyde | 98:2 | 88 |

Note: This table is illustrative and based on data for related auxiliaries. Specific data for N-cyclohexyl-2-oxooxazolidine-3-sulfonamide in aldol reactions would require further investigation.

Conjugate Addition Reactions

N-α,β-unsaturated acyl-N-cyclohexyl-2-oxooxazolidine-3-sulfonamides are excellent Michael acceptors in conjugate addition reactions.[8][9] The chiral auxiliary directs the approach of the nucleophile to the β-carbon of the unsaturated system, establishing a new stereocenter with high fidelity. A variety of nucleophiles, including organocuprates (Gilman reagents), enamines, and enolates, can be employed in these transformations.[8][9][10]

Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to reveal the desired chiral product. For N-acyl sulfonamides, this can be achieved under various conditions, often involving hydrolysis or reduction. The specific method will depend on the desired product (e.g., carboxylic acid, alcohol, or aldehyde).

Common Cleavage Methods:

-

Hydrolysis: Treatment with a base such as lithium hydroxide (LiOH) in a mixture of THF and water can hydrolyze the N-acyl bond to yield the corresponding carboxylic acid.

-

Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) can reduce the N-acyl group to the corresponding primary alcohol.

-

Conversion to other functional groups: The N-acyl moiety can be converted to other functional groups, such as aldehydes, through carefully chosen reagents and reaction conditions.

The recovery of the chiral auxiliary is often possible, which is an important consideration for the overall efficiency and cost-effectiveness of the synthetic route.

Conclusion and Future Outlook

N-cyclohexyl-2-oxooxazolidine-3-sulfonamide stands as a highly effective chiral directing group for a variety of asymmetric transformations. Its rigid structure and predictable chelation-controlled transition states lead to excellent levels of diastereoselectivity in alkylation, aldol, and conjugate addition reactions. While perhaps not as widely cited as some other chiral auxiliaries, its robust performance warrants its consideration as a valuable tool in the synthetic chemist's arsenal. Future research may focus on expanding its application to other reaction types and developing more efficient and sustainable methods for its synthesis and cleavage.

References

- Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025, September 8).

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH.

- CAS 116943-65-8 N-cyclohexyl-2-oxooxazolidine-3-sulfonamide - BOC Sciences.

- In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate - NIH.

- DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - An-Najah Staff. (2025, August 2).

- A Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 | Request PDF - ResearchGate. (2025, August 5).

- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

- (PDF) Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

- N-Acylation of sulfonamides using N-acylbenzotriazoles - ResearchGate. (2025, August 6).

- Conjugate Addition Reactions - Chemistry LibreTexts. (2023, January 22).

- Asymmetric tandem Michael-aldol reactions between 3-cinnamoyloxazolidine-2-thiones and aldehydes - PubMed.

- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing).

- Nucleophilic conjugate addition - Wikipedia.

- Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed.

- Chiral auxiliary - Wikipedia.

- Synthetic Approach toward Enantiopure Cyclic Sulfinamides - PMC - NIH. (2022, June 16).

-

Diastereoselective synthesis using chiral auxiliary - Edgars Suna Group. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZcNoBaKoVozSXvtKpFChqYuH4593S8rihxGwEUYOrQoA-YWrfVdJ_HyuYwwXtYBcKEvJg6E6ul0wx1WBSR7J_Ok477RIU9W8Z65ej_FRmj8pSfBV7c3jKtQlo5HgvXHw9WrCQPHFHBORrcsHcFQ32k8n0nzM=]([Link]

Sources

- 1. staff.najah.edu [staff.najah.edu]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 5. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: N-Acyl Oxazolidinones in Diastereoselective Conjugate Addition Reactions

Abstract: This technical guide provides a comprehensive overview of the application of N-acyl oxazolidinones, a class of powerful chiral auxiliaries, in diastereoselective conjugate addition reactions. We delve into the mechanistic underpinnings of the stereocontrol, offer detailed application notes on the scope and limitations, and provide step-by-step experimental protocols for the preparation of the activated substrate, the conjugate addition reaction itself, and the subsequent removal of the chiral auxiliary. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who are looking to leverage substrate-controlled stereoselection in their synthetic endeavors.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Chiral auxiliaries are a robust and reliable tool in this endeavor, allowing for the temporary incorporation of a chiral moiety to direct a stereoselective transformation.[2] Among the most successful and widely utilized of these are the oxazolidinone auxiliaries, popularized by David A. Evans.[2] These auxiliaries have proven to be exceptionally effective in a wide array of asymmetric transformations, including aldol reactions, alkylations, and, the focus of this guide, conjugate addition reactions.[3][4]

The underlying principle of their success lies in their ability to create a rigid and predictable steric environment around the reactive center. This guide will focus on the use of N-acyl oxazolidinones as Michael acceptors in conjugate addition reactions, a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of a carbonyl system.[4][5] While the user's query mentioned "N-cyclohexyl-2-oxooxazolidine-3-sulfonamide," the vast body of scientific literature points to N-acyl oxazolidinones as the active participants in these transformations. It is likely that the intended application involves an N-acylated derivative of a cyclohexyl-substituted oxazolidinone, which would be consistent with the established Evans methodology.

Mechanistic Insights: Achieving Diastereoselectivity

The high degree of diastereoselectivity observed in conjugate additions to N-enoyl oxazolidinones is a direct consequence of the conformational rigidity of the substrate, which is typically enhanced by the presence of a Lewis acid.[6] The Lewis acid coordinates to the bidentate ligand formed by the two carbonyl oxygens of the N-acyl oxazolidinone, locking the molecule into a specific conformation.[6] This chelation forces the enoyl moiety to adopt a syn-s-cis or anti-s-cis conformation, depending on the specific auxiliary and reaction conditions.

The bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl, phenyl, or benzyl group) then effectively shields one face of the α,β-unsaturated system. As the nucleophile approaches, it is directed to the less sterically hindered face, resulting in the formation of one diastereomer in preference to the other.

Figure 1. Mechanism of Stereocontrol.

Application Notes

Substrate Scope:

The conjugate addition to N-acyl oxazolidinones is a versatile reaction with a broad substrate scope.

-

α,β-Unsaturated System: A variety of α,β-unsaturated acyl moieties can be employed, including those derived from crotonic acid, cinnamic acid, and other substituted acrylic acids. The nature of the substituents on the double bond can influence the reactivity and the diastereoselectivity of the reaction.

-

Chiral Auxiliary: A range of commercially available chiral oxazolidinones can be used, derived from readily available amino alcohols such as valinol, phenylalaninol, and norephedrine. The choice of the auxiliary's substituent at the C4 position is crucial for achieving high levels of stereocontrol.

-

Nucleophiles: A wide array of nucleophiles can be utilized in this reaction. Organocuprates, generated from Grignard reagents or organolithiums and a copper(I) salt, are among the most common and effective nucleophiles for delivering alkyl and aryl groups.[3][4][5][7][8] Other nucleophiles, such as thiols and amines, can also be employed, often with different catalysts or activating agents.[9]

Lewis Acid and Solvent Effects:

The choice of Lewis acid and solvent can have a significant impact on the outcome of the reaction.

-

Lewis Acids: A variety of Lewis acids, including MgBr₂, TiCl₄, SnCl₄, and Sc(OTf)₃, have been shown to promote this reaction.[6][10][11] The strength and chelating ability of the Lewis acid can influence the degree of conformational locking and, consequently, the diastereoselectivity. In some cases, the use of a Lewis acid can even reverse the sense of diastereoselection.

-

Solvents: The reaction is typically carried out in aprotic solvents such as diethyl ether, tetrahydrofuran (THF), or dichloromethane (DCM) at low temperatures to enhance selectivity and minimize side reactions.

Quantitative Data Summary:

The following table summarizes representative results for the conjugate addition of organocuprates to N-enoyl oxazolidinones, demonstrating the high yields and diastereoselectivities that can be achieved.

| Entry | Chiral Auxiliary (R') | R in R₂CuLi | Solvent | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Isopropyl | Me | THF | - | 95 | 98:2 |

| 2 | Benzyl | n-Bu | THF | - | 92 | 97:3 |

| 3 | Phenyl | Ph | Et₂O | MgBr₂ | 88 | >99:1 |

| 4 | Isopropyl | Vinyl | THF | - | 90 | 95:5 |

| 5 | Benzyl | t-Bu | THF | - | 85 | >99:1 |

Data compiled from representative literature reports. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Preparation of the N-Enoyl Oxazolidinone Substrate

This protocol describes the acylation of a chiral oxazolidinone with an α,β-unsaturated acid chloride.

Figure 2. Workflow for N-Enoyl Oxazolidinone Synthesis.

Materials:

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M)

-

Crotonyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF (0.1 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution may turn pale yellow.

-

Stir the reaction mixture at -78 °C for 15 minutes.

-

Add crotonyl chloride (1.1 eq) dropwise to the lithium salt solution.

-

Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-crotonyl oxazolidinone.

Protocol 2: Diastereoselective Conjugate Addition of an Organocuprate

This protocol outlines a general procedure for the conjugate addition of a Gilman reagent to an N-enoyl oxazolidinone.

Materials:

-

N-crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether or THF

-

Methyllithium (MeLi) in diethyl ether (1.6 M)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add CuI (1.5 eq) and suspend it in anhydrous diethyl ether (0.2 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add MeLi (3.0 eq) dropwise. The solution will change color as the Gilman reagent (LiMe₂Cu) forms. Stir for 30 minutes at 0 °C.

-

In a separate flame-dried flask, dissolve the N-crotonyl oxazolidinone (1.0 eq) in anhydrous diethyl ether (0.1 M) and cool to -78 °C.

-

Slowly transfer the prepared Gilman reagent solution to the solution of the N-enoyl oxazolidinone via cannula at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous ammonia.

-

Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched conjugate addition product.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the N-acyl oxazolidinone to the corresponding carboxylic acid using lithium hydroperoxide.[12][13]

Materials:

-

Conjugate addition product

-

Tetrahydrofuran (THF)

-

Water

-

Hydrogen peroxide (30% aqueous solution)

-

Lithium hydroxide (LiOH)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Diethyl ether

Procedure:

-

Dissolve the conjugate addition product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add hydrogen peroxide (4.0 eq) dropwise, followed by the addition of an aqueous solution of LiOH (2.0 eq).

-

Stir the reaction mixture vigorously at 0 °C for 2-4 hours.

-

Quench the reaction by the addition of saturated aqueous Na₂SO₃ solution and stir for 30 minutes.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x).

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

-

Combine the organic layers from the acidic extraction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

-

The crude product can be further purified by crystallization or chromatography.

Conclusion

N-acyl oxazolidinones are a cornerstone of modern asymmetric synthesis, providing a reliable and highly effective method for controlling stereochemistry in conjugate addition reactions. The predictability of the stereochemical outcome, coupled with the ready availability of the chiral auxiliaries and the straightforward protocols for their attachment and removal, makes this methodology a valuable tool for synthetic chemists in both academic and industrial settings. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can confidently employ this strategy to construct complex chiral molecules with a high degree of stereocontrol.

References

-